molecular formula C21H24N6O B2720698 N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 946363-38-8

N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2720698
CAS No.: 946363-38-8
M. Wt: 376.464
InChI Key: PGVMXIPHSWOYBL-UHFFFAOYSA-N
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Description

N2-(2,4-Dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a morpholino group at position 6, a phenyl group at position N4, and a 2,4-dimethylphenyl substituent at position N2. This compound belongs to a class of triazine-diamines, which are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The morpholino group enhances solubility and hydrogen-bonding capacity, while the aryl substituents influence electronic and steric properties, modulating reactivity and biological interactions .

The synthesis of such compounds typically involves nucleophilic substitution reactions on a triazine core. For example, 2,4-dichloro-6-morpholino-1,3,5-triazine is reacted with substituted anilines under basic conditions (e.g., Na₂CO₃ in THF) to introduce aryl groups at N2 and N4 positions, as demonstrated in related syntheses . The target compound is commercially available through suppliers like Eli Chemical and Combi-Blocks Inc., indicating its relevance in research and development .

Properties

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-8-9-18(16(2)14-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-10-12-28-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVMXIPHSWOYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The phenyl and morpholino groups are introduced through substitution reactions, often using reagents such as phenylamine and morpholine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Triazine-Diamines

Compound Name Substituents (N2/N4) Morpholino (Position 6) Melting Point (°C) Yield (%) Key Properties/Applications
Target Compound (N2-(2,4-dimethylphenyl)-...) 2,4-dimethylphenyl / phenyl Yes Not reported ~81.3* Research chemical (supplier data)
4c () 4-methoxyphenyl / 4-nitrophenyl Yes 131–133 (dec) 62 Potential agrochemical intermediate
4f () 4-chlorophenyl / 4-methoxyphenyl Yes 140–142 (dec) 62 Higher crystallinity due to Cl
4i () p-tolyl / 4-methoxyphenyl Yes 129–131 (dec) 63 Enhanced lipophilicity
Compound phenyl / 3-(trifluoromethyl)phenyl Yes Not reported Not reported High electronegativity (CF₃ group)
4-Chloro-N-methyl-... () N-methyl / phenyl Yes 98–100 81.3 Chlorine enhances reactivity

*Yield inferred from analogous synthesis in .

Key Observations:

Substituent Impact on Melting Points : Chlorine (4f) and trifluoromethyl () substituents increase melting points due to stronger intermolecular interactions (e.g., halogen bonding) .

Synthetic Yields: Yields for triazine-diamines generally range between 60–80%, with minor variations depending on substituent reactivity and steric hindrance .

Commercial and Industrial Relevance

The target compound and its analogues (e.g., ) are supplied globally by companies like Combi-Blocks Inc., SYN Pharma, and CABB, indicating their utility in high-throughput screening and drug discovery . The hydrochloride salts (e.g., ) enhance water solubility, broadening their applicability in formulation development.

Biological Activity

N2-(2,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Characterized by its complex structure, which includes a triazine core with various substituents such as morpholino and phenyl groups, this compound has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C₁₈H₂₂N₆
  • Molecular Weight: 342.42 g/mol
  • Functional Groups: Triazine ring, morpholino group, dimethylphenyl substituent.

The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably:

  • Triple Negative Breast Cancer (MDA-MB231): The compound demonstrated potent growth inhibition in MDA-MB231 cells with a GI50 value of approximately 0.06 µM. This indicates a high level of effectiveness against this aggressive cancer type .
  • Selectivity Against Non-Cancerous Cells: The compound showed selective toxicity towards cancer cells while sparing non-cancerous MCF-10A breast cell lines, suggesting a favorable therapeutic index .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation: The compound interferes with cellular proliferation pathways in cancer cells.
  • Induction of Apoptosis: Evidence suggests that treatment with this compound may trigger apoptotic pathways in cancer cells.
  • Impact on Cell Cycle Regulation: The compound appears to affect cell cycle progression, particularly in cancerous cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed insights into how different substituents on the triazine core influence biological activity:

  • Dimethyl Substitution: The presence of dimethyl groups on the phenyl ring significantly enhances antiproliferative activity.
  • Morpholino Group: This group is essential for maintaining solubility and enhancing interaction with biological targets.

A comparative analysis with other triazine derivatives shows that modifications to the phenyl rings can lead to varying degrees of biological activity.

CompoundGI50 (µM)Selectivity IndexKey Modifications
This compound0.06HighDimethyl substitution on phenyl
Other TriazinesVariesLow to ModerateDifferent substituents

Study 1: Antiproliferative Screening

In a comprehensive screening involving 126 compounds based on the triazine scaffold, this compound emerged as one of the most promising candidates for further development due to its selective action against MDA-MB231 cells .

Study 2: QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the activity of various derivatives based on their structural features. The model indicated that electron-donating groups in specific positions significantly enhance anticancer activity .

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